S1QEL1.1

Beschreibung

Eigenschaften

IUPAC Name |

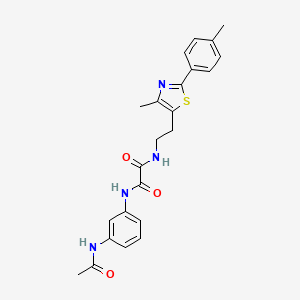

N'-(3-acetamidophenyl)-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3S/c1-14-7-9-17(10-8-14)23-25-15(2)20(31-23)11-12-24-21(29)22(30)27-19-6-4-5-18(13-19)26-16(3)28/h4-10,13H,11-12H2,1-3H3,(H,24,29)(H,26,28)(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNBJUBXXJKBFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC=CC(=C3)NC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Enigma of S1QEL1.1: A Deep Dive into its Mechanism of Action at Mitochondrial Complex I

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the intricate molecular interactions of S1QEL1.1 with mitochondrial complex I. This document synthesizes current research to illuminate the compound's unique inhibitory profile, binding characteristics, and its potential as a selective modulator of mitochondrial reactive oxygen species (ROS) production.

This compound has emerged as a molecule of significant interest for its precise action on mitochondrial complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme of the electron transport chain. Unlike classical complex I inhibitors, this compound exhibits a nuanced mechanism, primarily targeting the production of superoxide (B77818) at the ubiquinone-binding site (site IQ) during reverse electron transfer (RET), a process implicated in various pathological conditions such as ischemia-reperfusion injury.[1][2] This guide provides an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

A Unique Inhibitory Profile: Decoupling Electron Transfer Inhibition from ROS Suppression

This compound distinguishes itself from canonical complex I inhibitors like rotenone (B1679576) and piericidin A. While it can inhibit both forward and reverse electron transfer, its potency is markedly greater for the latter.[3] This direction-dependent inhibition is a key feature of its mechanism.[3] Critically, at concentrations effective for suppressing superoxide production from site IQ, this compound shows minimal impact on forward electron transport and overall mitochondrial bioenergetic functions.[2][4] This selectivity makes it an invaluable tool for studying the specific roles of site IQ-derived ROS in cellular signaling and disease.

Quantitative Analysis of this compound Inhibition

The following tables summarize the key quantitative data on the inhibitory potency of this compound against mitochondrial complex I functions.

| Parameter | Value | Species/System | Reference |

| IC50 (Superoxide/H2O2 production at site IQ during RET) | 0.07 µM | Rat Skeletal Muscle Mitochondria | [1] |

| EC50 (Forward Electron Transfer - NADH Oxidase Activity) | 0.059 µM | Bovine Heart Submitochondrial Particles | [5] |

Table 1: Inhibitory Potency of this compound

The Binding Site: An Allosteric Modulation Model

Conventional complex I inhibitors typically bind within the ubiquinone-binding pocket. However, evidence suggests this compound employs a different strategy. Photoaffinity labeling studies using photoreactive derivatives of this compound have indicated that it binds to a segment of the ND1 subunit of complex I.[3][6] This binding site is believed to be distinct from the quinone and known inhibitor-binding pockets.[3][6]

This finding has led to the hypothesis that this compound acts as an allosteric modulator. By binding to the ND1 subunit, it is thought to induce conformational changes within the ubiquinone-binding pocket, thereby altering the redox reactions and suppressing superoxide formation without directly blocking the binding of ubiquinone.[3][6] This indirect mechanism of action is consistent with its unique, direction-dependent inhibitory profile.[3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Suppressors of Superoxide-H2O2 Production at Site IQ of Mitochondrial Complex I Protect against Stem Cell Hyperplasia and Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Defining the mechanism of action of S1QELs, specific suppressors of superoxide production in the quinone-reaction site in mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Defining the mechanism of action of S1QELs, specific suppressors of superoxide production in the quinone-reaction site in mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Function of S1QEL1.1 in Mitochondria

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the function and mechanism of action of S1QEL1.1, a small molecule that acts as a specific suppressor of superoxide (B77818) production at site IQ of mitochondrial complex I.

This compound is a member of the thiazole-type family of compounds known as S1QELs (Suppressors of site IQ Electron Leak)[1]. These molecules are instrumental in dissecting the role of mitochondrial reactive oxygen species (ROS) in cellular signaling and pathology. Unlike general antioxidants, this compound offers a targeted approach by inhibiting ROS production at a specific site within the electron transport chain without significantly impairing overall mitochondrial function[2][3].

Core Function and Mechanism of Action

The primary function of this compound is to selectively suppress the generation of superoxide and hydrogen peroxide from site IQ in mitochondrial complex I[2][4]. This site is a significant source of ROS, particularly during reverse electron transport (RET)[1][5]. This compound achieves this without inhibiting forward electron transport, a crucial process for cellular energy production[2][4].

The mechanism of action of this compound is distinct from that of classical complex I inhibitors like rotenone. Instead of directly blocking the quinone-binding pocket, this compound is believed to bind to the ND1 subunit of complex I[1][6]. This binding induces a conformational change that indirectly modulates the quinone-redox reactions, thereby preventing the one-electron reduction of oxygen to form superoxide[1][6]. This targeted action allows for the specific inhibition of ROS production at site IQ while preserving the essential functions of the electron transport chain[2][3].

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified in various experimental systems. The following tables summarize key quantitative data from studies on bovine heart submitochondrial particles (SMPs) and isolated rat skeletal muscle mitochondria.

| Parameter | Value | Conditions | Source |

| EC50 (Forward Electron Transfer) | 0.059 µM | Bovine heart SMPs, NADH oxidase activity | [1] |

| IC50 (Superoxide Production from site IQ) | 0.07 µM | Isolated rat skeletal muscle mitochondria | [1] |

| Compound | EC50 (Forward Electron Transfer, µM) | IC50 (Reverse Electron Transfer, µM) |

| This compound | 0.059 | 0.07 |

| Rotenone | 0.02 | ~0.02 |

| Piericidin A | 0.01 | ~0.01 |

| Data compiled from studies on bovine heart SMPs and rat skeletal muscle mitochondria. |

Signaling Pathways and Logical Relationships

The interaction of this compound with mitochondrial complex I and its effect on ROS production can be visualized as follows:

Caption: Mechanism of this compound action on mitochondrial Complex I.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon the research surrounding this compound. Below are protocols for key experiments cited in the literature.

-

Objective: To determine the effect of this compound on the rate of forward electron transfer through complex I.

-

Materials:

-

Bovine heart submitochondrial particles (SMPs)

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)

-

NADH

-

This compound (and other inhibitors as controls)

-

Spectrophotometer

-

-

Procedure:

-

Suspend SMPs in the assay buffer to a final concentration of 30 µg/ml.

-

Incubate the SMP suspension with the desired concentration of this compound or vehicle control for 4 minutes at 30°C.

-

Initiate the reaction by adding NADH to a final concentration of 50 µM.

-

Monitor the decrease in absorbance at 340 nm (corresponding to NADH oxidation) over time using a spectrophotometer.

-

Calculate the rate of NADH oxidation and express it as a percentage of the control (vehicle-treated) activity. The EC50 value is the concentration of this compound that causes a 50% reduction in the NADH oxidase activity.[1]

-

-

Objective: To quantify the inhibitory effect of this compound on ROS production from site IQ.

-

Materials:

-

Isolated rat skeletal muscle mitochondria

-

Assay medium (e.g., containing KCl, HEPES, EGTA, and phosphate)

-

Substrates to induce reverse electron transport (e.g., succinate (B1194679) or glycerol-3-phosphate)

-

Amplex UltraRed reagent

-

Horseradish peroxidase (HRP)

-

This compound

-

Fluorometer

-

-

Procedure:

-

Suspend isolated mitochondria in the assay medium.

-

Add Amplex UltraRed and HRP to the mitochondrial suspension.

-

Add this compound at various concentrations.

-

Initiate reverse electron transport by adding the appropriate substrate (e.g., 20 mM glycerol (B35011) 3-phosphate).

-

Monitor the increase in fluorescence (excitation ~530 nm, emission ~590 nm) over time, which is proportional to the rate of hydrogen peroxide production.

-

The IC50 value is determined as the concentration of this compound required to suppress superoxide/hydrogen peroxide production by 50%.[7]

-

The following diagram illustrates a typical workflow to confirm the specificity of this compound for site IQ.

Caption: Experimental workflow for this compound specificity assessment.

Therapeutic Potential

The targeted action of this compound makes it a promising candidate for therapeutic development. By specifically inhibiting ROS production at a key pathological source, it has the potential to mitigate cellular damage in conditions where mitochondrial oxidative stress plays a central role. For instance, this compound has been shown to reduce infarct size in a mouse model of cardiac ischemia-reperfusion injury[7]. Its ability to prevent superoxide generation without disrupting normal mitochondrial respiration highlights its potential as a selective and "clean" therapeutic agent[3]. Preclinical development of this compound is ongoing, focusing on its utility as a mitochondria-targeted antioxidant for conditions involving early-phase superoxide generation[6][8].

References

- 1. Defining the mechanism of action of S1QELs, specific suppressors of superoxide production in the quinone-reaction site in mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. First bioavailable compound that specifically inhibits free radical production in mitochondria prevents and treats metabolic syndrome in mice | EurekAlert! [eurekalert.org]

- 4. S1QELs suppress mitochondrial superoxide/hydrogen peroxide production from site IQ without inhibiting reverse electron flow through Complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Site IQ in mitochondrial complex I generates S1QEL-sensitive superoxide/hydrogen peroxide in both the reverse and forward reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Suppressors of Superoxide-H2O2 Production at Site IQ of Mitochondrial Complex I Protect against Stem Cell Hyperplasia and Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

S1QEL1.1: A Targeted Approach to Suppressing Mitochondrial Superoxide Production

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Mitochondrial reactive oxygen species (ROS), particularly superoxide (B77818), are increasingly implicated in the pathophysiology of a wide range of diseases, from neurodegenerative disorders to cardiovascular and metabolic conditions. The targeted suppression of specific sites of mitochondrial ROS production, without globally impairing cellular bioenergetics, represents a promising therapeutic strategy. This document provides a comprehensive technical overview of S1QEL1.1, a potent and specific small-molecule suppressor of superoxide production at the IQ site of mitochondrial respiratory complex I. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the underlying molecular pathways. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeted mitochondrial ROS modulation.

Introduction to this compound and Mitochondrial Superoxide

Mitochondria are the primary source of cellular energy, but also a major site of ROS production.[1][2][3] Within the electron transport chain (ETC), several sites can leak electrons to molecular oxygen, resulting in the formation of superoxide (O2•−). One of the most significant sites of superoxide production is the ubiquinone-binding site of Complex I (Site IQ), particularly during reverse electron transport (RET).[1][2][3][4][5][6] Elevated superoxide production from Site IQ has been linked to cellular stress, ischemia-reperfusion injury, and the progression of metabolic diseases.[5][6][7]

S1QELs (Suppressors of Site IQ Electron Leak) are a class of small molecules identified through high-throughput screening for their ability to specifically inhibit superoxide production at this site without significantly affecting forward electron transport and oxidative phosphorylation.[4][6][8] this compound, a thiazole-containing compound, has emerged as a particularly potent member of this class, with a low IC50 value for the suppression of Site IQ superoxide generation.[4][6][9] Its specificity of action offers a significant advantage over general antioxidants, which can disrupt essential redox signaling pathways.[7][8]

Mechanism of Action of this compound

This compound exerts its effect by directly interacting with mitochondrial Complex I, but its mechanism is distinct from classical Complex I inhibitors like rotenone (B1679576) and piericidin A.[1][2][4]

Key Mechanistic Features:

-

Allosteric Modulation: Evidence suggests that this compound does not bind directly to the quinone-binding pocket of Complex I.[4][10] Instead, photoaffinity labeling studies indicate that S1QEL derivatives bind to the ND1 subunit of Complex I.[4][10][11] This binding is thought to induce a conformational change in the enzyme, which in turn modulates the quinone-redox reactions to suppress superoxide formation.[4][10]

-

Direction-Dependent Effects: this compound potently inhibits superoxide production during reverse electron transport.[1][2][4] While it can also inhibit forward electron transfer, its potency is significantly different depending on the direction of electron flow, a characteristic that distinguishes it from traditional quinone-site inhibitors.[4][10]

-

Specificity for Site IQ: this compound demonstrates high selectivity for Site IQ, with minimal effects on other major sites of mitochondrial ROS production, such as Site IF (the flavin site in Complex I) and Site IIIQo (the quinol oxidation site in Complex III), at concentrations where it effectively suppresses Site IQ.[1][2][6]

The proposed mechanism involves this compound binding to the ND1 subunit, leading to an allosteric modulation of the quinone-binding site. This change is hypothesized to alter the kinetics of electron transfer from a semiquinone intermediate to molecular oxygen, thereby reducing superoxide production without blocking the overall electron flow required for energy production.[3]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound on superoxide production and electron transport.

Table 1: Inhibitory Potency of this compound on Superoxide Production

| Parameter | Value | Species/System | Conditions | Reference |

| IC50 (Site IQ Superoxide Production) | 0.07 µM | Rat Skeletal Muscle Mitochondria | Reverse Electron Transport | [4][6][9] |

| Nominal IC50 (Site IQr Superoxide Production) | 70.3 ± 2.2 nM | Rat Skeletal Muscle Mitochondria | Reverse Electron Transport | [3] |

| Nominal IC50 (Site IQf Superoxide Production) | 64.0 ± 9.3 nM | Rat Skeletal Muscle Mitochondria | Forward Electron Transport | [3] |

Table 2: Effects of this compound on Electron Transport Chain Activities

| Parameter | Value | Species/System | Conditions | Reference |

| EC50 (Forward Electron Transfer - NADH Oxidase) | 0.059 µM | Bovine Heart Submitochondrial Particles | - | [4] |

| Effect on State 3 Respiration (Glutamate + Malate) | No significant effect at 20 x IC50 | Rat Skeletal Muscle Mitochondria | - | [6] |

| Effect on State 3 Respiration (Succinate + Rotenone) | No significant effect at 10 µM | Rat Skeletal Muscle Mitochondria | - | [6] |

Signaling Pathways and Experimental Workflows

The primary "pathway" influenced by this compound is the mitochondrial electron transport chain. The following diagrams illustrate the site of action of this compound and a general workflow for its characterization.

Caption: Mechanism of this compound action on mitochondrial Complex I.

Caption: General experimental workflow for characterizing this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the characterization of this compound.

Isolation of Mitochondria

-

Source: Rat skeletal muscle or bovine heart are commonly used.[3][4][6]

-

Procedure:

-

Mince tissue and homogenize in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 600 x g for 10 min at 4°C) to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 10,000 x g for 10 min at 4°C) to pellet the mitochondria.

-

Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.

-

Resuspend the final mitochondrial pellet in a minimal volume of a suitable buffer (e.g., MAS buffer) and determine the protein concentration using a standard method (e.g., BCA assay).

-

Measurement of Superoxide/Hydrogen Peroxide Production

-

Principle: The Amplex UltraRed assay is frequently used, which detects H2O2 (the dismutated product of superoxide) via a horseradish peroxidase-catalyzed reaction that produces the fluorescent product, resorufin.[6]

-

Procedure:

-

Incubate isolated mitochondria (e.g., 0.05 mg/mL) in a reaction buffer (e.g., MAS buffer) in a 96-well plate.

-

Add Amplex UltraRed (e.g., 10 µM) and horseradish peroxidase (e.g., 1 U/mL).

-

To measure Site IQ production, induce reverse electron transport by adding a Complex II substrate like succinate (B1194679) (e.g., 5 mM) in the presence of a Complex I inhibitor that does not block RET (e.g., rotenone is often used as a control inhibitor, but for measuring this compound effects, RET is induced without rotenone).

-

Add varying concentrations of this compound or vehicle control.

-

Monitor the increase in fluorescence (excitation ~530 nm, emission ~590 nm) over time using a plate reader.

-

The rate of H2O2 production is calculated from a standard curve.

-

Measurement of Mitochondrial Respiration

-

Principle: High-resolution respirometry (e.g., Oroboros O2k) or extracellular flux analysis (e.g., Seahorse XF Analyzer) is used to measure oxygen consumption rates under different metabolic states.

-

Procedure (Illustrative example for Seahorse XF):

-

Seed isolated mitochondria onto a Seahorse XF plate.

-

Incubate with this compound or vehicle.

-

Measure basal respiration (State 2) with a substrate for Complex I (e.g., glutamate (B1630785) + malate) or Complex II (e.g., succinate + rotenone).

-

Inject ADP to measure State 3 respiration (ATP synthesis-linked).

-

Inject oligomycin (B223565) (ATP synthase inhibitor) to measure State 4o respiration (proton leak).

-

Inject a protonophore like FCCP to measure maximal uncoupled respiration.

-

Inject inhibitors like rotenone and antimycin A to measure non-mitochondrial oxygen consumption.

-

Photoaffinity Labeling

-

Principle: A photoreactive derivative of this compound is used to covalently label its binding site upon UV irradiation.

-

Procedure:

-

Synthesize a photoreactive this compound analog containing a photolabile group (e.g., an azido (B1232118) group) and a detectable tag (e.g., 125I).[4]

-

Incubate submitochondrial particles (SMPs) with the photoreactive probe in the presence or absence of a competing excess of non-labeled this compound or other inhibitors.

-

Expose the mixture to UV light to induce cross-linking.

-

Separate the mitochondrial proteins by SDS-PAGE.

-

Identify the labeled protein subunit(s) by autoradiography or other detection methods corresponding to the tag.

-

Therapeutic Potential and Future Directions

The high specificity and potency of this compound make it a valuable research tool for dissecting the role of Site IQ-derived ROS in cellular physiology and pathology.[6][8][12] Moreover, its ability to mitigate oxidative stress without impairing energy metabolism highlights its significant therapeutic potential.

Potential Therapeutic Applications:

-

Ischemia-Reperfusion Injury: S1QELs have been shown to protect against ischemia-reperfusion injury in the heart.[5][6]

-

Metabolic Syndrome: Orally bioavailable S1QEL derivatives have demonstrated efficacy in preventing and treating metabolic syndrome in mouse models by reducing fat accumulation and improving glucose tolerance and insulin (B600854) sensitivity.[7][13]

-

Neurodegenerative Diseases: Given the role of mitochondrial oxidative stress in neurodegeneration, this compound and related compounds are attractive candidates for further investigation in this area.[7]

-

Aging: As mitochondrial dysfunction and ROS production are hallmarks of the aging process, targeted suppression of superoxide production may have anti-aging implications.[7]

Future research will likely focus on the development of orally bioavailable this compound analogs with improved pharmacokinetic and pharmacodynamic properties, as well as on expanding the range of pathological conditions in which this targeted therapeutic strategy could be beneficial. The continued exploration of the precise molecular interactions between this compound and Complex I will further refine our understanding of its mechanism and aid in the design of next-generation inhibitors.

Conclusion

This compound represents a significant advancement in the field of mitochondrial pharmacology. Its ability to selectively suppress superoxide production at a specific site within the electron transport chain provides a powerful tool for both basic research and drug development. The data and protocols presented in this guide offer a solid foundation for scientists seeking to explore the role of Site IQ-derived ROS and to leverage the therapeutic potential of its targeted inhibition. As our understanding of the intricate roles of mitochondrial ROS in health and disease continues to grow, molecules like this compound will undoubtedly play a crucial role in translating this knowledge into novel and effective therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. S1QELs suppress mitochondrial superoxide/hydrogen peroxide production from site IQ without inhibiting reverse electron flow through Complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Site IQ in mitochondrial complex I generates S1QEL-sensitive superoxide/hydrogen peroxide in both the reverse and forward reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Defining the mechanism of action of S1QELs, specific suppressors of superoxide production in the quinone-reaction site in mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suppression of Superoxide-Hydrogen Peroxide Production at Site IQ of Mitochondrial Complex I Attenuates Myocardial Stunning and Improves Postcardiac Arrest Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suppressors of Superoxide-H2O2 Production at Site IQ of Mitochondrial Complex I Protect against Stem Cell Hyperplasia and Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eurekalert.org [eurekalert.org]

- 8. Use of S1QELs and S3QELs to link mitochondrial sites of superoxide and hydrogen peroxide generation to physiological and pathological outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Defining the mechanism of action of S1QELs, specific suppressors of superoxide production in the quinone-reaction site in mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Targeted drug tackles metabolic syndrome symptoms in mice | BioWorld [bioworld.com]

The Role of S1QEL1.1 in Reverse Electron Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial reactive oxygen species (ROS) are increasingly recognized as critical signaling molecules in various physiological and pathological processes. A major source of mitochondrial ROS is Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain, particularly during a process known as reverse electron transport (RET). RET occurs when electrons from the ubiquinol (B23937) pool flow backward through Complex I to reduce NAD+, a process that is a significant contributor to oxidative stress in conditions like ischemia-reperfusion injury.[1]

S1QELs (Suppressors of Site IQ Electron Leak) are a class of small molecules that selectively inhibit superoxide (B77818)/hydrogen peroxide production at the ubiquinone-binding site (Site IQ) of Complex I.[2][3] This guide focuses on S1QEL1.1, a potent member of the thiazole-type S1QEL1 family, and its role in modulating RET.[2][4] Unlike classical Complex I inhibitors such as rotenone (B1679576), this compound can suppress ROS production from Site IQ without significantly impeding forward electron transport, making it a valuable tool for research and a potential therapeutic agent.[5][6]

Mechanism of Action of this compound

This compound exerts its effects by binding to the ND1 subunit of Complex I.[2][7] This binding site is distinct from the well-characterized quinone-binding pocket where inhibitors like rotenone and piericidin A act.[2][7] Photoaffinity labeling experiments have indicated that S1QEL derivatives bind to a segment of the ND1 subunit that is not considered part of the inhibitor or quinone-binding pocket.[2][7]

The proposed mechanism suggests that this compound does not directly block the quinone-binding site but rather modulates the quinone redox reactions indirectly.[2][8] By binding to the ND1 subunit, this compound is thought to induce a conformational change in Complex I, which in turn alters the structure of the quinone-binding pocket.[2][8] This allosteric modulation is believed to be the basis for its direction-dependent effects on electron transfer and its specific suppression of superoxide production during RET without substantially affecting forward electron flow.[2][8]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the potency and effects of this compound on mitochondrial Complex I.

Table 1: Inhibitory Potency of this compound on Superoxide/H₂O₂ Production

| Condition | Target Site | IC₅₀ (μM) | Source |

| Reverse Electron Transport (RET) | Site IQ | 0.07 | [4][9] |

| Reverse Electron Transport (RET) | Site IQr | 0.0703 ± 0.0022 | [10] |

| Forward Electron Transport (FET) | Site IQf | 0.0640 ± 0.0093 | [10] |

Table 2: Inhibitory Potency of this compound on Electron Transfer

| Electron Transfer Direction | Assay | EC₅₀ (μM) | Source |

| Forward Electron Transfer | NADH oxidase activity | 0.059 | [2] |

| Reverse Electron Transfer | Ubiquinol-NAD⁺ oxidoreductase activity | Stronger than FET (>5-fold) | [8] |

Experimental Protocols

Measurement of Superoxide/Hydrogen Peroxide Production

This protocol is based on the Amplex UltraRed assay used to screen for and characterize S1QELs.[11]

Objective: To measure the rate of hydrogen peroxide (as an indicator of superoxide) production from isolated mitochondria during RET and FET.

Materials:

-

Isolated mitochondria (e.g., from rat skeletal muscle)

-

Assay Buffer (e.g., 250 mM sucrose, 25 mM Tris, 2 mM EGTA, pH 7.2 at 37°C)

-

Amplex UltraRed reagent

-

Horseradish peroxidase (HRP)

-

Superoxide dismutase (SOD)

-

Substrates for RET: Succinate (B1194679) or Glycerol-3-phosphate (G3P)[10][12]

-

Substrates for FET: Glutamate (B1630785) plus malate[10][12]

-

This compound

-

Complex I inhibitors (e.g., rotenone) for controls

-

Plate reader or spectrofluorometer

Procedure:

-

Prepare the reaction mixture in the assay buffer containing Amplex UltraRed, HRP, and SOD.

-

Add isolated mitochondria to the reaction mixture.

-

To induce RET, add a substrate that reduces the ubiquinone pool, such as succinate or G3P.[10][12]

-

To induce FET, add NAD-linked substrates like glutamate plus malate.[10][12]

-

To test the effect of this compound, add the compound to the reaction mixture before the addition of substrates.

-

Monitor the fluorescence of the reaction product (resorufin) over time. The rate of increase in fluorescence is proportional to the rate of hydrogen peroxide production.

-

Calibrate the fluorescence signal using known concentrations of hydrogen peroxide.

Measurement of Reverse Electron Transport

This protocol describes a method to assess the rate of RET by monitoring the reduction of the mitochondrial NAD(P) pool.

Objective: To measure the rate of NAD⁺ reduction to NADH driven by RET.

Materials:

-

Isolated mitochondria

-

Assay Buffer

-

Substrate for RET (e.g., succinate)

-

ATP (to generate a proton-motive force via hydrolysis)[13]

-

Oligomycin (B223565) (to inhibit ATP synthase)

-

Spectrofluorometer capable of monitoring NAD(P)H autofluorescence (Excitation ~340 nm, Emission ~460 nm)

Procedure:

-

Suspend isolated mitochondria in the assay buffer in a fluorometer cuvette.

-

Add oligomycin to prevent ATP synthesis.

-

Add ATP to the mitochondrial suspension. The F₁F₀-ATPase will hydrolyze ATP, generating a proton-motive force that drives RET.[13]

-

Initiate RET by adding succinate.

-

Monitor the increase in NAD(P)H autofluorescence. The initial rate of fluorescence increase reflects the rate of RET.

-

The addition of a known RET inhibitor like rotenone can be used as a control to confirm that the observed NAD(P)H reduction is due to RET.

Visualizations

References

- 1. mdpi.com [mdpi.com]

- 2. Defining the mechanism of action of S1QELs, specific suppressors of superoxide production in the quinone-reaction site in mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Control of mitochondrial superoxide production by reverse electron transport at complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. S1QELs suppress mitochondrial superoxide/hydrogen peroxide production from site IQ without inhibiting reverse electron flow through Complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Defining the mechanism of action of S1QELs, specific suppressors of superoxide production in the quinone-reaction site in mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. Site IQ in mitochondrial complex I generates S1QEL-sensitive superoxide/hydrogen peroxide in both the reverse and forward reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suppressors of Superoxide-H2O2 Production at Site IQ of Mitochondrial Complex I Protect against Stem Cell Hyperplasia and Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. portlandpress.com [portlandpress.com]

- 13. researchgate.net [researchgate.net]

S1QEL1.1: A Technical Guide to its Role in Modulating Cellular ROS Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of S1QEL1.1, a small molecule inhibitor that specifically targets mitochondrial complex I. It details the compound's mechanism of action in modulating the production of reactive oxygen species (ROS), summarizes key quantitative data, outlines the experimental methodologies used for its characterization, and illustrates its effects on cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of mitochondrial biology, cellular signaling, and therapeutic development.

Introduction

Mitochondria are central hubs for cellular metabolism and are also the primary source of endogenous reactive oxygen species (ROS). While ROS play a crucial role in physiological cell signaling, their excessive production is implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular conditions, and age-related disorders[1]. Mitochondrial complex I (NADH:ubiquinone oxidoreductase) is a major site of ROS production. Specifically, the ubiquinone-binding site (site IQ) can generate significant amounts of superoxide (B77818), particularly during reverse electron transfer (RET)[1][2].

This compound has emerged as a potent and specific suppressor of superoxide and hydrogen peroxide production at site IQ of mitochondrial complex I[3][4]. This small molecule offers a valuable tool for investigating the specific roles of site IQ-derived ROS in cellular signaling and disease pathogenesis. Its unique mechanism of action, which avoids the inhibition of forward electron transport at lower concentrations, distinguishes it from classical complex I inhibitors like rotenone[2][5].

Mechanism of Action of this compound

This compound selectively inhibits the generation of superoxide at the IQ site of mitochondrial complex I.[2][3] This inhibition is particularly effective against ROS produced during reverse electron transfer, a process implicated in pathological conditions such as ischemia-reperfusion injury[4][6].

Unlike broad-spectrum complex I inhibitors, this compound, at concentrations effective for suppressing ROS, does not significantly impede forward electron transport, thereby preserving normal mitochondrial respiration and ATP production[2][5]. At higher concentrations, however, it can inhibit forward electron transfer[2][7]. The inhibitory potencies of S1QELs, including this compound, have been shown to vary depending on the direction of electron flow[1][5].

Photoaffinity labeling experiments suggest that S1QELs do not directly bind to the quinone-binding pocket but rather to the ND1 subunit of complex I. This binding is thought to indirectly modulate the conformation of the quinone-binding site, leading to the specific suppression of superoxide production[1][5][8].

Figure 1: Mechanism of this compound on Mitochondrial Complex I ROS Production.

Quantitative Data Summary

The potency of this compound has been quantified in various studies. The following table summarizes the key inhibitory concentrations (IC50) and effective concentrations (EC50) reported in the literature.

| Parameter | Value | Species/System | Condition | Reference |

| IC50 | 0.07 µM (70 nM) | Isolated muscle mitochondria | Superoxide/H2O2 production during RET (Site IQ) | [3][4] |

| IC50 (Nominal) | 146.3 ± 29.0 nM | Isolated rat muscle mitochondria | H2O2 production during RET (Site IQr) | [9] |

| IC50 (Nominal) | 172.7 ± 10.3 nM | Isolated rat muscle mitochondria | H2O2 production during FET (Site IQf) | [9] |

| EC50 | 0.059 µM | Bovine heart submitochondrial particles | Inhibition of NADH oxidase activity (forward electron transfer) | [1] |

Effects on Cellular ROS Signaling and Pathophysiology

By specifically targeting site IQ-derived ROS, this compound has been shown to modulate several cellular signaling pathways and protect against pathological conditions.

-

Endoplasmic Reticulum (ER) Stress: this compound can significantly reduce the activation of caspases triggered by ER stress[3]. This suggests that mitochondrial ROS from site IQ contribute to ER stress-induced apoptosis.

-

Stem Cell Proliferation: In Drosophila, this compound helps to decrease excessive proliferation of intestinal stem cells by inhibiting the ROS signaling pathway initiated by ER stress[3][6].

-

Ischemia-Reperfusion Injury: this compound protects against ischemia-reperfusion injury in perfused mouse hearts[4][6]. This supports the model that ROS produced at complex I during reverse electron transport are a major driver of this type of tissue damage[6].

-

Oxidative Damage: The compound diminishes endogenous oxidative damage in primary astrocytes[4].

Figure 2: this compound in Cellular Stress Signaling Pathways.

Experimental Protocols Overview

Detailed, step-by-step protocols for the use of this compound are proprietary to the discovering laboratories. However, the published literature outlines the general methodologies employed.

5.1. Measurement of Superoxide/H2O2 Production in Isolated Mitochondria

-

Principle: A fluorescent dye (e.g., Amplex UltraRed) is used in combination with horseradish peroxidase to detect H2O2 released from mitochondria. Superoxide is first converted to H2O2 by superoxide dismutase.

-

General Procedure:

-

Isolate mitochondria from the tissue of interest (e.g., rat skeletal muscle).

-

Incubate mitochondria in a respiration buffer containing the fluorescent dye, horseradish peroxidase, and superoxide dismutase.

-

Induce ROS production from specific sites using different substrate combinations (e.g., succinate (B1194679) to induce RET for site IQ).

-

Add this compound at various concentrations to determine its inhibitory effect.

-

Monitor fluorescence changes over time to quantify H2O2 production.

-

5.2. Measurement of Electron Transport Chain Activity

-

Principle: The activity of complex I (NADH oxidase activity) is measured by monitoring the oxidation of NADH to NAD+, which corresponds to a decrease in absorbance at 340 nm.

-

General Procedure:

-

Use submitochondrial particles (SMPs) or isolated complex I.

-

Incubate the mitochondrial preparation with this compound for a defined period.

-

Initiate the reaction by adding NADH.

-

Measure the change in absorbance at 340 nm to determine the rate of NADH oxidation.

-

Figure 3: High-Level Experimental Workflow for S1QEL Discovery.

Conclusion and Future Directions

This compound is a powerful research tool for dissecting the roles of mitochondrial complex I site IQ-derived ROS in cellular signaling. Its specificity allows for the investigation of these pathways with minimal confounding effects on overall mitochondrial function. The protective effects of this compound in models of ER stress and ischemia-reperfusion injury highlight its therapeutic potential.

Future research should focus on further elucidating the downstream signaling targets of site IQ ROS and exploring the therapeutic efficacy of this compound and its analogs in a broader range of disease models. The development of more detailed and publicly available experimental protocols would also accelerate research in this area.

Note on this compound and SQSTM1/p62: Based on the available scientific literature, this compound is a specific chemical inhibitor of mitochondrial complex I. There is no direct evidence to suggest that it is a "SQSTM1/p62-like receptor 1." SQSTM1/p62 is a distinct protein that functions as a signaling hub and autophagy receptor, playing a role in the response to oxidative stress. The two are not known to be directly related.

References

- 1. Defining the mechanism of action of S1QELs, specific suppressors of superoxide production in the quinone-reaction site in mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Suppressors of Superoxide-H2O2 Production at Site IQ of Mitochondrial Complex I Protect against Stem Cell Hyperplasia and Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. S1QELs suppress mitochondrial superoxide/hydrogen peroxide production from site IQ without inhibiting reverse electron flow through Complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Defining the mechanism of action of S1QELs, specific suppressors of superoxide production in the quinone-reaction site in mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Site IQ in mitochondrial complex I generates S1QEL-sensitive superoxide/hydrogen peroxide in both the reverse and forward reactions - PMC [pmc.ncbi.nlm.nih.gov]

S1QEL1.1: A Technical Guide to its Impact on Mitochondrial Bioenergetics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the profound impact of S1QEL1.1 on mitochondrial bioenergetics. This compound, a member of the Suppressors of site IQ Electron Leak (S1QEL) family of small molecules, has emerged as a potent and specific modulator of mitochondrial function. This document provides a comprehensive overview of its mechanism of action, quantitative effects on mitochondrial processes, and detailed experimental protocols for its study, serving as a vital resource for researchers in the field.

Core Mechanism of Action

This compound is a specific suppressor of superoxide (B77818) and hydrogen peroxide production at site IQ of the mitochondrial respiratory complex I.[1][2][3][4] This site is a significant source of reactive oxygen species (ROS) during reverse electron transport (RET), a process implicated in various pathological conditions.[2][3][5] Notably, this compound achieves this suppression without significantly impairing forward electron transport (FET) and, consequently, oxidative phosphorylation and overall mitochondrial bioenergetic function at effective concentrations.[2][3][6]

The inhibitory effects of S1QELs, including this compound, on complex I are distinct from other known quinone-site inhibitors.[1][7] Photoaffinity labeling experiments suggest that S1QELs do not directly bind to the quinone-binding pocket but rather to a segment in the ND1 subunit of complex I.[1][7] This interaction is thought to indirectly modulate the quinone-redox reactions, leading to a direction-dependent inhibition of electron transfer and a reduction in superoxide production during RET.[1][7]

Quantitative Impact on Mitochondrial Bioenergetics

The following tables summarize the key quantitative data regarding the effects of this compound and related compounds on mitochondrial functions.

Table 1: Inhibitory Potency of S1QELs on Mitochondrial Complex I Functions

| Compound | Forward Electron Transfer (EC50, µM) | Reverse Electron Transfer (EC50, µM) | Superoxide/H2O2 Production from Site IQ (IC50, µM) | Reference |

| This compound | 0.059 | 0.021 | 0.07 | [1][3][4] |

| S1QEL1.5 | >50 | 1.8 | - | [1] |

| S1QEL2.1 | 0.16 | 0.051 | 0.29 | [1][3] |

| S1QEL2.3 | 0.23 | 0.11 | - | [1] |

| Bullatacin | 0.0019 | 0.00032 | - | [1] |

Data obtained using bovine heart submitochondrial particles.

Table 2: Nominal IC50 Values of S1QELs on Superoxide/H2O2 Production in Isolated Rat Skeletal Muscle Mitochondria

| Compound | Site IQr (Reverse Electron Transport) (nM) | Site IQf (Forward Electron Transport) (nM) | Reference |

| This compound | 70.3 ± 2.2 | 64.0 ± 9.3 | [6] |

| S1QEL2.1 | 146.3 ± 29.0 | 172.7 ± 10.3 | [6] |

| S1QEL1.719 | 125.3 ± 6.2 | 120.7 ± 3.5 | [6] |

Signaling Pathway and Mechanism of Action

The primary signaling impact of this compound is the specific reduction of ROS originating from site IQ of complex I. This targeted action avoids the widespread and potentially detrimental effects of general antioxidants.[8] By suppressing this specific source of oxidative stress, this compound can protect against cellular damage and modulate downstream signaling pathways that are sensitive to mitochondrial ROS.[3][4][8]

Figure 1: this compound Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the impact of this compound on mitochondrial bioenergetics.

Measurement of Mitochondrial Respiration

Objective: To assess the effect of this compound on forward and reverse electron transport chain activity.

Methodology:

-

Mitochondria Isolation: Isolate mitochondria from rat skeletal muscle or bovine heart tissue using differential centrifugation.

-

Respirometry: Utilize a Seahorse XF Analyzer or a Clark-type oxygen electrode to measure oxygen consumption rates (OCR).

-

Forward Electron Transport (FET) Assay:

-

Energize mitochondria with complex I-linked substrates (e.g., glutamate (B1630785) and malate) or complex II-linked substrates (e.g., succinate (B1194679) in the presence of rotenone).

-

Add ADP to stimulate state 3 respiration.

-

Introduce this compound at various concentrations to assess its effect on OCR.

-

-

Reverse Electron Transport (RET) Assay:

-

Use succinate as a substrate to generate a high proton-motive force.

-

Measure the rate of NAD+ reduction to NADH, which is indicative of RET.

-

Assess the inhibitory effect of this compound on this process.

-

Figure 2: Mitochondrial Respiration Experimental Workflow

Measurement of Superoxide/H2O2 Production

Objective: To quantify the specific inhibitory effect of this compound on ROS production from site IQ.

Methodology:

-

Mitochondria Preparation: Use isolated mitochondria as described above.

-

Fluorescent Assay: Employ a fluorescent probe sensitive to H2O2, such as Amplex UltraRed, in the presence of horseradish peroxidase.

-

Induction of Site IQ ROS Production:

-

For RET-driven ROS (Site IQr): Provide glycerol-3-phosphate or succinate as a substrate. To enhance the signal from complex I, other potential ROS sources can be inhibited (e.g., using S3QEL3 for site IIIQo and atpenin A5 for site IIF).[6]

-

For FET-driven ROS (Site IQf): Use a combination of a low concentration of glutamate and malate with glycerol-3-phosphate.[6]

-

-

Inhibition with this compound: Add this compound at a range of concentrations to determine the IC50 value for the suppression of H2O2 production.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a plate reader. The rate of increase is proportional to the rate of H2O2 production.

Figure 3: ROS Production Measurement Workflow

Conclusion

This compound represents a significant advancement in the study of mitochondrial bioenergetics and redox signaling. Its ability to selectively suppress superoxide/hydrogen peroxide production from site IQ of complex I without impairing overall energy metabolism provides a powerful tool for dissecting the roles of mitochondrial ROS in health and disease.[3] The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and related compounds in a variety of pathological contexts driven by mitochondrial oxidative stress.

References

- 1. Defining the mechanism of action of S1QELs, specific suppressors of superoxide production in the quinone-reaction site in mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. S1QELs suppress mitochondrial superoxide/hydrogen peroxide production from site IQ without inhibiting reverse electron flow through Complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suppressors of Superoxide-H2O2 Production at Site IQ of Mitochondrial Complex I Protect against Stem Cell Hyperplasia and Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Site IQ in mitochondrial complex I generates S1QEL-sensitive superoxide/hydrogen peroxide in both the reverse and forward reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Defining the mechanism of action of S1QELs, specific suppressors of superoxide production in the quinone-reaction site in mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. First bioavailable compound that specifically inhibits free radical production in mitochondria prevents and treats metabolic syndrome in mice | EurekAlert! [eurekalert.org]

S1QEL1.1: A Technical Guide to a Precision Tool for Investigating Mitochondrial Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of S1QEL1.1 as a highly specific chemical tool for the study of mitochondrial oxidative stress. This compound, a member of the S1QELs (Site-specific suppressors of Quinone-reaction site Electron Leak), offers a unique opportunity to dissect the roles of reactive oxygen species (ROS) originating from mitochondrial complex I, a key contributor to cellular signaling, pathology, and aging. This document provides a comprehensive overview of its mechanism of action, quantitative data on its performance, and detailed experimental protocols for its application.

Core Mechanism of Action

Mitochondrial complex I (NADH:ubiquinone oxidoreductase) is a major site of ROS production, particularly at the quinone-binding site (site IQ). This process is especially pronounced during reverse electron transfer (RET), a physiological or pathological event where electrons from the ubiquinol (B23937) pool flow backward through complex I to reduce NAD+. This compound is a potent and specific suppressor of superoxide (B77818)/hydrogen peroxide production at site IQ.[1][2]

Unlike classical complex I inhibitors like rotenone (B1679576) and piericidin A, this compound does not act by simply blocking the quinone-binding pocket.[3][4] Instead, it is proposed to bind to a distinct site on the ND1 subunit of complex I.[3][4] This binding allosterically modulates the conformation of the quinone-reaction site, thereby suppressing superoxide generation without significantly impeding the primary function of forward electron transport at lower concentrations.[1][4] This specificity makes this compound an invaluable tool for studying the specific consequences of ROS production from site IQ, independent of a general inhibition of mitochondrial respiration.

Quantitative Performance Data

The efficacy and selectivity of this compound have been quantitatively assessed in various studies. The following tables summarize the key performance metrics, providing a clear comparison of its effects on different aspects of mitochondrial function.

| Parameter | Value | Species/System | Notes | Reference |

| IC50 for Site IQ Superoxide/H2O2 Production (RET) | 0.07 µM (70 nM) | Rat Skeletal Muscle Mitochondria | [5] | |

| 70.3 ± 2.2 nM | Rat Skeletal Muscle Mitochondria | Assayed during reverse electron transport (site IQr). | [2][6] | |

| IC50 for Site IQ Superoxide/H2O2 Production (FET) | 64.0 ± 9.3 nM | Rat Skeletal Muscle Mitochondria | Assayed during forward electron transport (site IQf). | [2][6] |

| EC50 for Inhibition of Forward Electron Transfer (NADH Oxidase Activity) | 0.059 µM (59 nM) | Bovine Heart Submitochondrial Particles | This compound was the most potent inhibitor among the S1QELs tested. | [3] |

| EC50 for Inhibition of Reverse Electron Transfer | >5-fold stronger than for FET | Bovine Heart Submitochondrial Particles | Indicates direction-dependent inhibition. | [3] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of action for this compound at mitochondrial complex I.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. The following are generalized protocols based on published literature. Researchers should adapt these to their specific experimental systems.

Protocol 1: Measurement of Superoxide/Hydrogen Peroxide Production from Site IQ

This protocol is adapted from studies measuring ROS production in isolated mitochondria.

Materials:

-

Isolated mitochondria (e.g., from rat skeletal muscle)

-

Assay buffer (e.g., KCl-based buffer with appropriate pH and supplements)

-

Substrates for inducing RET (e.g., glycerol-3-phosphate) or FET (e.g., glutamate (B1630785) plus malate)

-

Amplex UltraRed reagent and horseradish peroxidase (HRP)

-

This compound stock solution (in DMSO)

-

Complex II inhibitor (e.g., Atpenin A5) to prevent electron backflow

-

Complex III inhibitor (e.g., S3QEL3) to suppress ROS from site IIIQo

-

96-well microplate reader with fluorescence capabilities

Procedure:

-

Prepare a master mix containing the assay buffer, Amplex UltraRed, HRP, Atpenin A5, and S3QEL3.

-

Add isolated mitochondria to the wells of a 96-well plate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

-

To measure ROS from RET (site IQr), add the substrate that feeds electrons into the Q pool (e.g., glycerol-3-phosphate).

-

To measure ROS from FET (site IQf), add substrates for forward electron transport (e.g., a low concentration of glutamate and malate) in addition to the RET substrate.

-

Immediately place the plate in a pre-warmed microplate reader and measure the increase in resorufin (B1680543) fluorescence over time (e.g., excitation ~530-560 nm, emission ~590 nm).

-

Calculate the rate of hydrogen peroxide production from a standard curve.

-

Plot the rate of H2O2 production against the concentration of this compound to determine the IC50.

Protocol 2: Measurement of Forward and Reverse Electron Transfer

This protocol is based on methods using submitochondrial particles (SMPs).

Materials:

-

Submitochondrial particles (SMPs) (e.g., from bovine heart)

-

Assay buffer

-

NADH (for forward electron transfer)

-

ATP and succinate (B1194679) (for reverse electron transfer)

-

This compound stock solution (in DMSO)

-

Spectrophotometer

Forward Electron Transfer (NADH Oxidase Activity):

-

Incubate SMPs with various concentrations of this compound or DMSO in the assay buffer for a defined period (e.g., 4 minutes).

-

Initiate the reaction by adding a final concentration of NADH (e.g., 50 µM).

-

Monitor the decrease in absorbance at 340 nm (oxidation of NADH) over time.

-

Calculate the rate of NADH oxidation and determine the EC50 of this compound inhibition.

Reverse Electron Transfer:

-

Incubate SMPs with this compound or DMSO in the presence of succinate.

-

Initiate the reaction by adding ATP to generate a proton-motive force.

-

Monitor the reduction of NAD+ to NADH by measuring the increase in absorbance at 340 nm.

-

Calculate the rate of reverse electron transfer and determine the EC50 for inhibition by this compound.

Experimental Workflow

The following diagram outlines a general workflow for investigating the effects of this compound.

Conclusion

This compound represents a significant advancement in the toolset available to researchers studying mitochondrial oxidative stress. Its ability to specifically suppress superoxide production from site IQ of complex I without globally inhibiting respiration provides a refined approach to understanding the downstream consequences of ROS from this specific source. The data and protocols provided in this guide offer a solid foundation for the effective application of this compound in diverse research contexts, from fundamental bioenergetics to the development of novel therapeutic strategies targeting mitochondrial dysfunction.

References

- 1. researchgate.net [researchgate.net]

- 2. Site IQ in mitochondrial complex I generates S1QEL-sensitive superoxide/hydrogen peroxide in both the reverse and forward reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Defining the mechanism of action of S1QELs, specific suppressors of superoxide production in the quinone-reaction site in mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Defining the mechanism of action of S1QELs, specific suppressors of superoxide production in the quinone-reaction site in mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Suppressors of Superoxide-H2O2 Production at Site IQ of Mitochondrial Complex I Protect against Stem Cell Hyperplasia and Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

foundational research on S1QEL1.1 and its analogs

An In-depth Technical Guide to Foundational Research on S1QEL1.1 and its Analogs

Introduction

This compound is a pioneering small molecule belonging to the thiazole-type family of compounds known as Suppressors of site IQ Electron Leak (S1QELs).[1][2] These compounds are distinguished by their ability to specifically suppress the production of superoxide (B77818) and hydrogen peroxide at a particular site within mitochondrial complex I, known as site IQ.[3][4] This site is a significant source of reactive oxygen species (ROS) during both forward and reverse electron transport (RET).[5] Unlike broad-spectrum antioxidants or direct inhibitors of the electron transport chain, S1QELs selectively prevent the formation of these radicals at their source without significantly impairing the vital process of oxidative phosphorylation for energy production.[3][6]

The foundational research into this compound and its analogs has illuminated a novel mechanism for mitigating oxidative stress, which is implicated in a wide array of pathologies, including metabolic syndrome, ischemia-reperfusion injury, and age-related diseases.[3][6] This technical guide provides a comprehensive overview of the core research on this compound, detailing its mechanism of action, structure-activity relationships through its analogs, key experimental protocols, and therapeutic potential for researchers, scientists, and professionals in drug development.

Mechanism of Action

This compound exerts its effect by modulating the activity of mitochondrial complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme in the electron transport chain. Site IQ within complex I is a primary source of ROS, particularly under conditions of high proton-motive force that drive reverse electron transport (RET).[1]

The mechanism of S1QELs is distinct from classical complex I inhibitors like rotenone.[7] Instead of directly blocking the ubiquinone (Q) binding pocket, photoaffinity labeling studies have indicated that S1QELs bind to the ND1 subunit of complex I.[1][8] This binding is thought to induce a conformational change in the enzyme, which indirectly modulates the quinone-redox reactions.[8][9] This allosteric modulation is direction-dependent, meaning the inhibitory potencies of S1QELs can vary significantly between the forward and reverse directions of electron transfer.[1][8] The key outcome is a potent suppression of superoxide production from site IQ while having a minimal impact on the overall electron flow required for ATP synthesis.[7][10]

Quantitative Data on this compound and Analogs

The inhibitory potency of this compound and its synthesized analogs has been quantified against both forward and reverse electron transport, as well as their primary function of suppressing superoxide production. The data, primarily derived from studies using bovine heart submitochondrial particles (SMPs), are summarized below.

| Compound | Family | IC50 for Superoxide Suppression (nM)[2][4] | EC50 for Forward Electron Transfer (µM)[1] | EC50 for Reverse Electron Transfer (µM)[1] | Notes |

| This compound | Thiazole (S1QEL1) | 70 | 0.059 | >90% inhibition | Most potent inhibitor of forward electron transfer among the tested analogs.[1] Modifications to the acetylamino group significantly decrease potency.[1] |

| S1QEL1.1_D1 | Thiazole (S1QEL1) | Not Reported | > 50 | >90% inhibition | Derivative of this compound.[1] |

| S1QEL1.1_D2 | Thiazole (S1QEL1) | Not Reported | > 50 | >90% inhibition | Derivative of this compound.[1] |

| S1QEL1.1_D3 | Thiazole (S1QEL1) | Not Reported | > 50 | >90% inhibition | Derivative of this compound.[1] |

| S1QEL1.5 | Thiazole (S1QEL1) | Not Reported | ~10-30% inhibition at 50 µM | ~40% inhibition | Shows significantly weaker inhibition compared to this compound.[1] |

| S1QEL2.1 | Piperazine (S1QEL2) | Not Reported | 1.3 | >90% inhibition | Represents a different structural class of S1QELs.[1] |

| S1QEL2.3 | Piperazine (S1QEL2) | Not Reported | 4.8 | >90% inhibition | Represents a different structural class of S1QELs.[1] |

| S1QEL1.719 | Thiazole (S1QEL1) | 52 | IC50 is 500-fold higher than for suppression | Not Reported | A novel, orally bioavailable analog developed for in vivo studies.[11][12] |

Experimental Protocols

The foundational research on this compound employed a series of specialized biochemical and molecular assays to elucidate its mechanism and binding site.

Synthesis of S1QEL Analogs

This compound and its derivatives were synthesized based on methods reported by Brand et al.[1] The synthesis schemes (referred to as Schemes S1, S2, S3 in the source literature) involve multi-step chemical reactions to build the thiazole-type and piperazine-type core structures and introduce various functional groups to explore structure-activity relationships.[1]

Measurement of Complex I Electron Transfer Activity

-

Objective: To determine the effect of S1QELs on the catalytic activity of Complex I.

-

Method: NADH oxidase activity was measured in bovine heart submitochondrial particles (SMPs).

-

SMPs are incubated with the test compound (e.g., this compound) for a set period (e.g., 4 minutes).

-

The reaction is initiated by adding NADH (e.g., 50 µM final concentration).

-

The rate of NADH oxidation is monitored spectrophotometrically by the decrease in absorbance at 340 nm.

-

For reverse electron transfer, the reaction is initiated with ATP after SMP incubation with the compound.[9]

-

-

Data Analysis: The concentration of the compound required to reduce the control activity by 50% is determined as the EC50 value.[1]

Photoaffinity Labeling for Binding Site Identification

-

Objective: To identify the specific subunit of Complex I where S1QELs bind.

-

Method: This technique uses photoreactive S1QEL derivatives (e.g., [125I]S1QEL1.1_PD1) that covalently bind to their target upon UV irradiation.

-

SMPs are incubated with the radiolabeled, photoreactive S1QEL probe.

-

The mixture is exposed to UV light to induce cross-linking.

-

To confirm specificity, competitive binding experiments are run in the presence of an excess of non-photoreactive S1QELs or other known Complex I inhibitors.

-

The mitochondrial proteins are separated by SDS-PAGE.

-

The radiolabeled subunit is identified by autoradiography.

-

-

Key Finding: These experiments revealed that S1QELs bind to a segment in the ND1 subunit, not in the main quinone-binding pocket.[1][8]

Superoxide/H2O2 Production Assay

-

Objective: To quantify the suppression of ROS production from site IQ.

-

Method: An Amplex UltraRed-based fluorescent assay is commonly used.

-

Isolated mitochondria are energized with substrates that induce reverse electron transport (e.g., succinate) or forward electron transport (e.g., glutamate (B1630785) + malate).

-

The rate of hydrogen peroxide (H2O2) release is measured using a fluorescent probe (Amplex UltraRed) in the presence of horseradish peroxidase.

-

Dose-response curves are generated by adding varying concentrations of S1QELs.

-

-

Data Analysis: The concentration of the compound required to suppress H2O2 production by 50% is determined as the IC50 value.[3][4]

Structure-Activity Relationship (SAR) and Analogs

The development of this compound analogs has been crucial for understanding the structural requirements for activity and for improving drug-like properties, leading to compounds like S1QEL1.719 suitable for in vivo studies.[1][6]

-

The Acetylamino Group: Research on this compound derivatives (D1, D2, D3) demonstrated that modifications to the acetylamino group on the phenyl ring result in a significant loss of inhibitory potency for forward electron transfer. This suggests this functional group is critical for a tight interaction with Complex I.[1]

-

Thiazole vs. Piperazine Core: Two distinct chemical families, S1QEL1 (thiazole-type) and S1QEL2 (piperazine-type), were identified. Both families potently suppress ROS from site IQ, indicating that different chemical scaffolds can achieve the desired biological effect.[1]

-

This compound vs. S1QEL1.5: Despite marked structural similarities, this compound is a potent inhibitor of electron transfer, while S1QEL1.5 is significantly weaker. This highlights a high degree of structural sensitivity for the inhibitory activity.[1]

-

Development of S1QEL1.719: Building on the foundational SAR, S1QEL1.719 was developed as an orally bioavailable analog. It retains high potency for suppressing site IQ ROS production (IC50 = 52 nM) with a large therapeutic window, as its IC50 for inhibiting electron flow is 500 times higher.[11][12] This compound has been successfully used to prevent and reverse metabolic syndrome in mouse models.[6][12]

Conclusion and Future Directions

The foundational research on this compound has established a new paradigm for therapeutic intervention targeting mitochondrial ROS. By selectively suppressing superoxide production at site IQ without disrupting cellular energy metabolism, S1QELs offer a targeted approach to combatting oxidative stress. The successful application of the bioavailable analog S1QEL1.719 in preclinical models of metabolic syndrome validates this strategy and opens promising avenues for drug development.[6][12]

Future research will likely focus on expanding the therapeutic applications of S1QELs to other conditions driven by mitochondrial oxidative stress, such as neurodegenerative diseases, cardiovascular pathologies like myocardial infarction, and the broader aging process.[2][6] Further elucidation of the precise binding interaction within the ND1 subunit and the downstream consequences of selectively modulating site IQ signaling will continue to be critical areas of investigation for translating this foundational science into clinical therapies.

References

- 1. Defining the mechanism of action of S1QELs, specific suppressors of superoxide production in the quinone-reaction site in mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Suppressors of Superoxide-H2O2 Production at Site IQ of Mitochondrial Complex I Protect against Stem Cell Hyperplasia and Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Site IQ in mitochondrial complex I generates S1QEL-sensitive superoxide/hydrogen peroxide in both the reverse and forward reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. First bioavailable compound that specifically inhibits free radical production in mitochondria prevents and treats metabolic syndrome in mice | EurekAlert! [eurekalert.org]

- 7. researchgate.net [researchgate.net]

- 8. Defining the mechanism of action of S1QELs, specific suppressors of superoxide production in the quinone-reaction site in mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. S1QELs suppress mitochondrial superoxide/hydrogen peroxide production from site IQ without inhibiting reverse electron flow through Complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Targeted drug tackles metabolic syndrome symptoms in mice | BioWorld [bioworld.com]

Methodological & Application

Application Notes & Protocols: S1QEL1.1 for Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction: S1QEL1.1 is a small molecule belonging to the thiazole (B1198619) class of compounds that has been identified as a potent and specific suppressor of superoxide (B77818) production at the quinone-reaction site (site IQ) of mitochondrial complex I.[1][2] Unlike classical complex I inhibitors such as rotenone, this compound selectively inhibits reverse electron transfer-driven superoxide production with minimal impact on forward electron transfer, which is crucial for cellular respiration.[3][4][5] This unique mechanism of action makes this compound a valuable tool for investigating the role of mitochondrial reactive oxygen species (ROS) in various cellular processes and disease models. These notes provide detailed protocols for utilizing this compound in cell culture-based experiments.

Mechanism of Action

This compound does not compete for the quinone-binding pocket within complex I. Instead, it is proposed to bind to the ND1 subunit of the complex.[1][6] This binding induces a conformational change in complex I, which in turn modulates the redox reactions at the quinone-binding site, thereby suppressing the generation of superoxide radicals.[3][6]

Caption: Mechanism of this compound action on mitochondrial complex I.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound based on published literature.

| Parameter | Value | Model System | Reference |

| IC50 (Superoxide Suppression at IQ) | 0.07 µM | Isolated Rat Skeletal Muscle Mitochondria | [1] |

| 70.3 ± 2.2 nM (IQr) | Isolated Mitochondria | [7] | |

| 64.0 ± 9.3 nM (IQf) | Isolated Mitochondria | [7] | |

| EC50 (Forward Electron Transfer Inhibition) | 0.059 µM | Bovine Heart Submitochondrial Particles | [1] |

Experimental Protocols

Protocol 1: General Cell Culture Treatment with this compound

This protocol provides a general workflow for treating adherent cell lines with this compound to assess its effects on cellular functions.

Materials:

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture plates (e.g., 96-well, 24-well, or 6-well plates)

Procedure:

-

Cell Seeding: Seed cells in the desired plate format at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO2).

-

Preparation of this compound Working Solutions:

-

Thaw the this compound stock solution.

-

Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM). A vehicle control (DMSO) at the same final concentration as the highest this compound treatment should also be prepared.

-

-

Cell Treatment:

-

Aspirate the old medium from the cell culture plates.

-

Wash the cells once with sterile PBS.

-

Add the prepared media containing different concentrations of this compound or the vehicle control to the respective wells.

-

-

Incubation: Incubate the cells for the desired period (e.g., 1, 6, 12, or 24 hours), depending on the specific experimental endpoint.

-

Downstream Analysis: Following incubation, the cells can be harvested and processed for various downstream assays, such as viability assays (e.g., MTT, trypan blue), apoptosis assays (e.g., caspase activity), or analysis of protein expression.

Caption: General workflow for cell treatment with this compound.

Protocol 2: Assessment of this compound on ER Stress-Induced Apoptosis

This protocol details a method to evaluate the protective effects of this compound against endoplasmic reticulum (ER) stress-induced apoptosis in a cardiomyocyte cell model (H9c2).[8]

Materials:

-

H9c2 cells

-

Complete culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

-

This compound stock solution (10 mM in DMSO)

-

Tunicamycin (B1663573) stock solution (e.g., 5 mg/mL in DMSO)

-

Caspase activity assay kit (e.g., Caspase-Glo® 3/7 Assay)

-

96-well white-walled, clear-bottom plates

Procedure:

-

Cell Seeding: Seed H9c2 cells in a 96-well white-walled plate at a density of 1 x 104 cells per well and incubate for 24 hours.

-

Pre-treatment with this compound:

-

Prepare working solutions of this compound in complete medium (e.g., final concentrations of 0.5 µM, 1 µM, 5 µM).

-

Include a vehicle control (DMSO).

-

Aspirate the medium and add the this compound or vehicle-containing medium to the wells.

-

Incubate for 1-2 hours.

-

-

Induction of ER Stress:

-

Prepare a working solution of tunicamycin in complete medium (e.g., a final concentration of 2 µg/mL).

-

Add the tunicamycin solution to the wells already containing this compound or vehicle. A control group without tunicamycin should also be included.

-

-

Incubation: Incubate the cells for 16-24 hours.

-

Measurement of Caspase Activity:

-

Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

-

Add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's instructions.

-

Mix gently by orbital shaking for 30 seconds.

-

Incubate at room temperature for 1-2 hours.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: Normalize the luminescence readings of the treated groups to the vehicle control group.

Expected Outcome: Treatment with tunicamycin is expected to significantly increase caspase 3/7 activity. Pre-treatment with this compound is expected to attenuate this increase in a dose-dependent manner, demonstrating its protective effect against ER stress-induced apoptosis.[8]

References

- 1. Defining the mechanism of action of S1QELs, specific suppressors of superoxide production in the quinone-reaction site in mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. S1QELs suppress mitochondrial superoxide/hydrogen peroxide production from site IQ without inhibiting reverse electron flow through Complex I - PubMed [pubmed.ncbi.nlm.nih.gov]